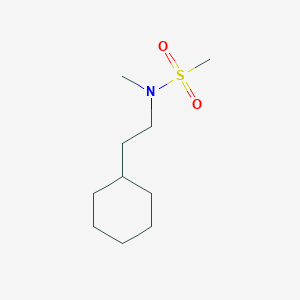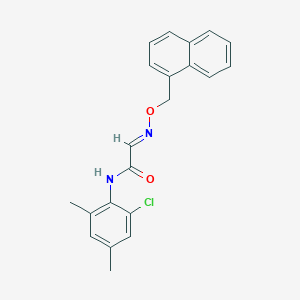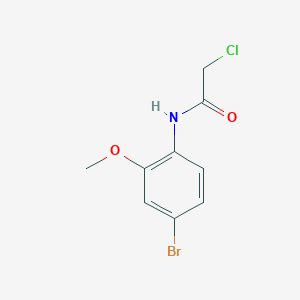![molecular formula C10H11N3O3 B7590796 methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate](/img/structure/B7590796.png)
methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate, also known as MCB, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. MCB is a derivative of benzoic acid and is known to possess several interesting properties that make it an attractive candidate for research.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer. methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has also been shown to possess anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate in lab experiments are that it is relatively easy to synthesize and is readily available. It has also been extensively studied, and its properties are well understood. The limitations of using methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate in lab experiments are that it may not be suitable for all types of experiments, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate. One potential direction is the development of new drugs based on the properties of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate. Another potential direction is the study of the mechanism of action of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate, which could lead to a better understanding of the inflammatory and cancer pathways. Additionally, further research could be conducted to determine the safety and efficacy of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate in humans.
Synthesis Methods
The synthesis of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate involves the reaction of benzoic acid with hydrazine hydrate, followed by the addition of methyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
Methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to possess several interesting properties that make it an attractive candidate for research. For example, methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-16-9(14)8-4-2-7(3-5-8)6-12-13-10(11)15/h2-6H,1H3,(H3,11,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYWSTUUZDYVMM-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide](/img/structure/B7590725.png)

![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)

![4-[(4-tert-butylphenoxy)methyl]-N-[(E)-(10-chloroanthracen-9-yl)methylideneamino]benzamide](/img/structure/B7590760.png)
![3-phenyl-N-[(E)-[3-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B7590768.png)
![2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone](/img/structure/B7590772.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)

![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)

![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)